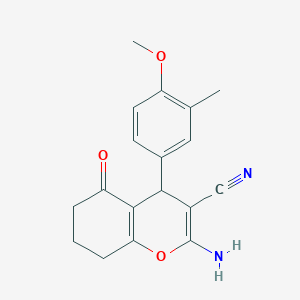![molecular formula C14H21N3O2S B4928842 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide, also known as MPTP, is a chemical compound that has been extensively studied due to its ability to induce Parkinson's disease-like symptoms in humans and non-human primates. MPTP is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the brain.
Mécanisme D'action
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of the dopaminergic neurons.
Biochemical and Physiological Effects:
The depletion of dopamine in the brain leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide also causes non-motor symptoms, such as cognitive impairment and depression, which are common in Parkinson's disease patients.
Avantages Et Limitations Des Expériences En Laboratoire
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide is a useful tool for studying Parkinson's disease in animal models because it selectively targets dopaminergic neurons and induces Parkinson's disease-like symptoms. However, there are limitations to using 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide, including the fact that it does not fully replicate the complexity of Parkinson's disease and that the toxin can also affect other cell types in the brain.
Orientations Futures
1. Developing new animal models that better mimic the complexity of Parkinson's disease.
2. Investigating the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease.
3. Developing new therapies that target the underlying mechanisms of Parkinson's disease, such as the accumulation of MPP+ in dopaminergic neurons.
4. Studying the effects of 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide on other cell types in the brain to better understand the non-motor symptoms of Parkinson's disease.
Méthodes De Synthèse
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide can be synthesized through several methods, including the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide) with thioacetic acid or thioacetamide. It can also be synthesized through the reaction of 1-methyl-4-phenylpyridinium (MPP+) with thiomorpholine.
Applications De Recherche Scientifique
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide has been widely used as a tool to study Parkinson's disease in animal models. The toxin selectively targets dopaminergic neurons, which are the cells that degenerate in Parkinson's disease. By inducing Parkinson's disease-like symptoms in animals, researchers can study the mechanisms underlying the disease and test potential therapies.
Propriétés
IUPAC Name |
3-methylsulfanyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-20-10-4-13(18)16-11-12-3-2-5-15-14(12)17-6-8-19-9-7-17/h2-3,5H,4,6-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYIYHOMXJRIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)NCC1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B4928766.png)
![5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
![2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4928780.png)
![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)

![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928797.png)

![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)